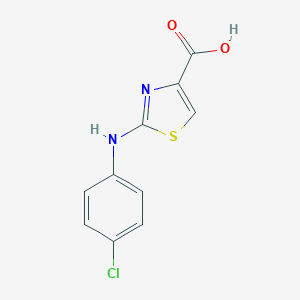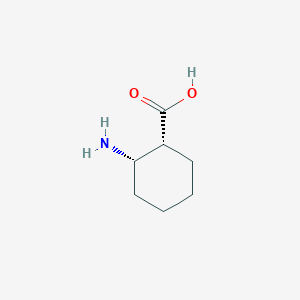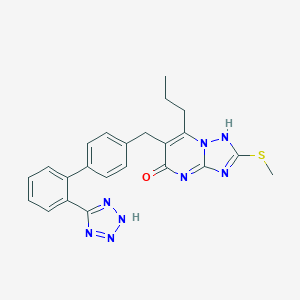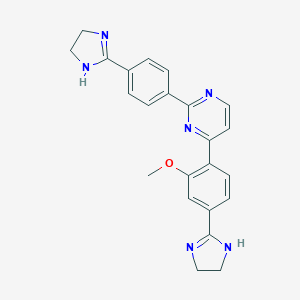
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR1). It has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mechanism Of Action
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine exerts its anticancer effects by selectively inhibiting FGFR1, a receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. By inhibiting FGFR1, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical And Physiological Effects
In addition to its anticancer effects, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has also been shown to have neuroprotective effects, which may have potential therapeutic applications in neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has several advantages for use in lab experiments. It is a highly selective inhibitor of FGFR1, which reduces the risk of off-target effects. It is also a potent inhibitor, with an IC50 value in the low nanomolar range. However, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has some limitations for use in lab experiments. It is a relatively large and complex molecule, which may limit its solubility and bioavailability. It also has a relatively short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
There are several potential future directions for research on 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine. Another area of interest is the investigation of the potential therapeutic applications of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine in other diseases, such as neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine and its effects on downstream signaling pathways.
Synthesis Methods
The synthesis of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine involves multiple steps and has been described in several research papers. The general method involves the condensation of 2-amino-4,5-dihydro-1H-imidazole with 2-methoxy-4-(4-nitrophenyl)phenol to form a key intermediate, which is then further reacted with 4-(4-amino-2-methoxyphenyl)pyrimidine-2-amine to yield the final product.
Scientific Research Applications
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
properties
CAS RN |
160522-92-9 |
|---|---|
Product Name |
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine |
Molecular Formula |
C23H22N6O |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine |
InChI |
InChI=1S/C23H22N6O/c1-30-20-14-17(22-27-12-13-28-22)6-7-18(20)19-8-9-24-23(29-19)16-4-2-15(3-5-16)21-25-10-11-26-21/h2-9,14H,10-13H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
ZYGJQIRCRHCOID-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5 |
Other CAS RN |
160522-92-9 |
synonyms |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxy-phenyl]-2-[4-(4,5-dihydr o-1H-imidazol-2-yl)phenyl]pyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



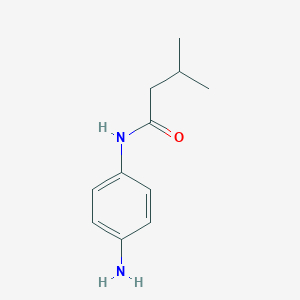
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)
![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
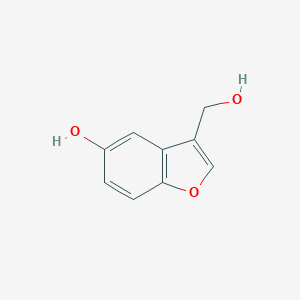
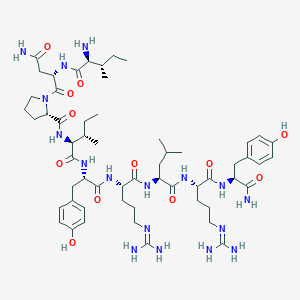
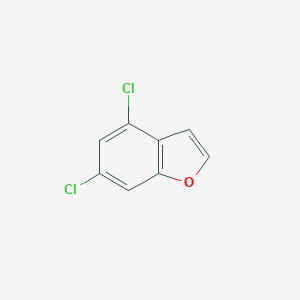
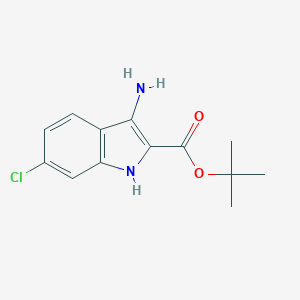

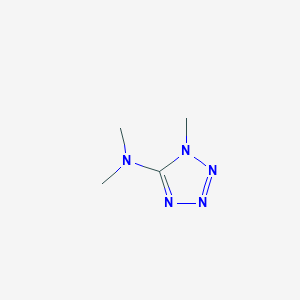
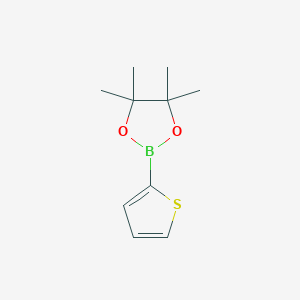
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)
